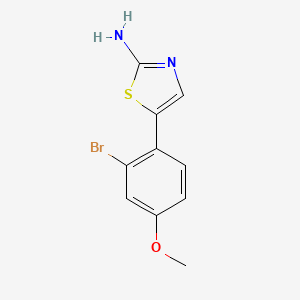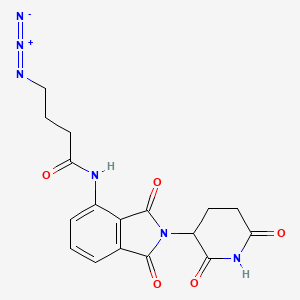
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA This specific compound is characterized by the presence of an amino group at the 8th position, a 3-chlorobenzyl group at the 7th position, and a methyl group at the 3rd position on the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 3-chlorobenzylamine to introduce the 3-chlorobenzyl group at the 7th position.
Amination: The intermediate product is then subjected to an amination reaction to introduce the amino group at the 8th position.
Methylation: Finally, a methylation reaction is carried out to introduce the methyl group at the 3rd position, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.
科学研究应用
8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and viral infections.
Biochemistry: It is used in research to understand the role of purine derivatives in biological systems.
Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic compounds for various industrial purposes.
作用机制
The mechanism of action of 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of purine metabolism enzymes, thereby affecting nucleotide synthesis and cell proliferation.
相似化合物的比较
Similar Compounds
8-Amino-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorine atom on the benzyl group.
8-Amino-7-(3-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but has a fluorine atom instead of chlorine.
8-Amino-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
- The presence of the 3-chlorobenzyl group distinguishes 8-Amino-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione from its analogs, potentially leading to unique biological activities and interactions.
属性
分子式 |
C13H12ClN5O2 |
|---|---|
分子量 |
305.72 g/mol |
IUPAC 名称 |
8-amino-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) |
InChI 键 |
JOHACSQLXGWPIG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
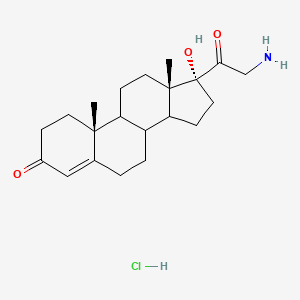
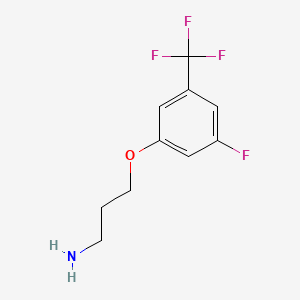


![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
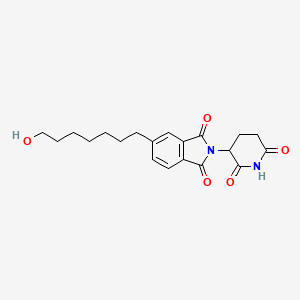
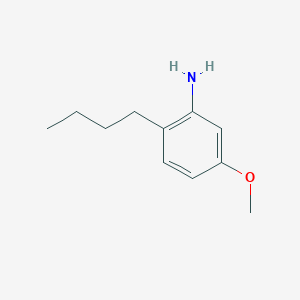
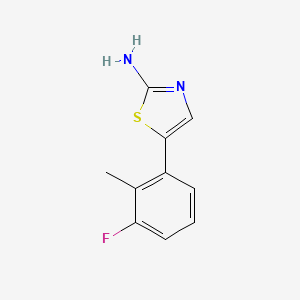
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
